molecular formula C16H23NO2 B1379034 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide CAS No. 1243379-95-4

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B1379034
CAS No.: 1243379-95-4
M. Wt: 261.36 g/mol
InChI Key: ZXPYNYNABWKEIA-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide (Molecular Formula: C16H23NO2, Molecular Weight: 261.37 g/mol) is a fully characterized chemical compound utilized as a high-quality reference standard in pharmaceutical research and development . This product is compliant with regulatory guidelines and is intended for analytical purposes such as method development, method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It serves to ensure traceability against pharmacopeial standards (e.g., USP, EP) . The compound is supplied in various standard package sizes, including 10 mg, 25 mg, and 50 mg vials . This product is strictly For Research Use Only and is not intended for diagnostic or human use .

Properties

IUPAC Name

4-tert-butyl-3-cyclopropyloxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(2,3)13-9-6-11(15(18)17(4)5)10-14(13)19-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPYNYNABWKEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)N(C)C)OC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N,N-Dimethylbenzamide

The initial step involves synthesizing N,N-dimethylbenzamide, which can be achieved through amidation of benzoyl chloride or benzoyl derivatives with dimethylamine:

Reaction Reagents Conditions Notes
Benzoyl chloride + dimethylamine Benzoyl chloride, dimethylamine Room temperature or slight heating High yield, straightforward amidation

Alternatively, direct amidation of benzoic acid with dimethylamine using coupling agents like DCC or EDC can be employed, especially if avoiding acyl chlorides.

Introduction of the Tert-Butyl Group

Tert-Butylation of the Amide or Aromatic Ring

The tert-butyl group can be introduced via:

Note: Friedel-Crafts reactions require careful control to avoid over-alkylation and may be performed in chlorinated solvents like dichloromethane, which are still common in industrial processes.

Cyclopropoxy Group Incorporation

Cyclopropanation Techniques

The cyclopropoxy group at position 3 is typically introduced via:

Specific Methodology

Based on patent WO2014203045A1, a notable approach involves:

  • Starting from a chloromethyl intermediate, such as (4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl derivatives.
  • Reacting with tetrabutyl ammonium acetate in solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or DMSO at elevated temperatures (80–150°C) to facilitate substitution, forming the cyclopropoxy group.

This process involves:

Chloromethyl intermediate + cyclopropanol derivative → nucleophilic substitution → cyclopropoxy substitution

Reaction conditions typically involve heating in polar aprotic solvents to promote SN2 mechanisms, with temperature ranges optimized for yield and selectivity.

Key Reaction Conditions and Data

Step Reagents Solvent Temperature Yield / Notes
Amide formation Benzoyl chloride + dimethylamine Dichloromethane RT to 40°C High yield, clean conversion
Tert-butylation Tert-butyl chloride + Lewis acid Chlorinated solvent 25–50°C Controlled alkylation
Cyclopropoxy installation Chloromethyl intermediate + cyclopropanol derivatives NMP/DMF/DMSO 80–150°C Improved selectivity, high yield

Oxidation and Final Functionalization

The final steps involve oxidation of hydroxymethyl intermediates to aldehydes or ketones using TEMPO-based systems or other oxidants, as described in the patent literature. These oxidation steps are performed at moderate temperatures (30–50°C) in organic solvents, ensuring high selectivity and minimal side reactions.

Process Optimization and Green Chemistry Aspects

Recent advances emphasize:

  • Use of eco-friendly solvents such as NMP, DMSO, or even greener alternatives.
  • Temperature control to minimize energy consumption.
  • Catalytic systems (e.g., copper salts, TEMPO) to improve efficiency.
  • Recrystallization from benign solvents like n-heptane or n-hexane to purify products.

Summary of Key Data

Reaction Step Reagents Solvent Temperature Yield / Efficiency
Amidation Benzoyl chloride + dimethylamine Dichloromethane RT–40°C >90%
Tert-butylation Tert-butyl chloride + Lewis acid Chlorinated solvent 25–50°C High yield
Cyclopropoxy substitution Chloromethyl intermediates + cyclopropanol derivatives NMP/DMF/DMSO 80–150°C Up to 85%
Oxidation to aldehyde TEMPO/Copper salts Organic solvents 30–50°C >90%

Chemical Reactions Analysis

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide enhances lipophilicity compared to analogues with smaller substituents (e.g., methoxy or hexyl). This property correlates with reduced aqueous solubility, as observed in chromatographic retention index deviations for N,N-dimethylbenzamides .
  • For example, methyl-substituted benzamides exhibit reduced esterification yields due to steric congestion .
  • Thermal Stability : Tertiary amides like N,N-dimethylbenzamide derivatives generally exhibit higher thermal stability compared to primary or secondary amides, as inferred from esterification studies under catalytic conditions .

Reactivity and Functional Group Transformations

  • Esterification : N,N-Dimethylbenzamides undergo esterification with varying efficiency depending on substituents. Electron-withdrawing groups (e.g., trifluoromethyl) enhance reactivity, achieving yields up to 84%, while steric hindrance from meta-substituents (e.g., 3-methyl) reduces yields to 27% .
  • Catalytic Cross-Coupling : Fe(acac)₃-catalyzed reactions enable efficient alkylation of chlorobenzamides, as seen in the 95% yield of 4-Hexyl-N,N-dimethylbenzamide .

Pharmacological Implications

In contrast, analogues like Bestatin (Ubenimex) and Brexpiprazole APIs are designed for specific biological targets (e.g., aminopeptidase inhibition or serotonin modulation) .

Research Findings and Trends

  • Synthetic Efficiency : Bulky substituents (e.g., cyclopropoxy) complicate synthesis, often requiring diastereoselective methods or high catalyst loadings .
  • Structure-Activity Relationships (SAR) : Lipophilic substituents (tert-butyl, hexyl) improve membrane permeability but may reduce solubility, necessitating formulation adjustments in drug development .
  • Emergent Catalysts : Manganese and iron catalysts are increasingly used for sustainable synthesis of benzamide derivatives, offering high yields and chemoselectivity .

Biological Activity

4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique biological activity. This compound is characterized by its complex structure, which includes a tert-butyl group, a cyclopropoxy moiety, and a dimethylbenzamide framework. Its potential applications in drug discovery and therapeutic development are currently under investigation.

Chemical Structure

The chemical formula for this compound is C16H23NO2C_{16}H_{23}NO_2. The compound features a tert-butyl group, a cyclopropoxy group, and a dimethylbenzamide structure, which contributes to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclopropoxy Group : Reaction of tert-butylbenzene with cyclopropyl bromide in the presence of a base.
  • Amidation : The intermediate product is then reacted with N,N-dimethylformamide and a suitable catalyst to yield the final compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain proteins involved in critical biological pathways, although detailed mechanisms are still under investigation.

Pharmacological Studies

Recent research has focused on evaluating the pharmacological properties of this compound:

  • Antitumor Activity : In vitro studies have suggested potential antitumor effects against various cancer cell lines, including breast cancer and leukemia. The compound appears to inhibit cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : It has been reported to act as an inhibitor of certain enzymes, potentially affecting metabolic pathways related to cancer progression .

Case Studies

A notable case study involved testing the compound's efficacy in a model of human breast cancer. The results indicated significant inhibition of tumor growth when administered at specific dosages, demonstrating its potential as an anticancer agent.

Comparative Analysis

A comparative analysis with similar compounds reveals variations in biological activity based on structural differences. For instance:

Compound NameStructureBiological Activity
4-Tert-butyl-3-methoxy-N,N-dimethylbenzamideStructureModerate enzyme inhibition
4-Tert-butyl-3-ethoxy-N,N-dimethylbenzamideStructureLow cytotoxicity
4-Tert-butyl-3-propoxy-N,N-dimethylbenzamideStructureHigh antitumor activity

This table illustrates how different substituents can lead to variations in biological effects, highlighting the importance of structural optimization in drug design.

Future Directions

Research into this compound is ongoing, with several key areas of focus:

  • Mechanistic Studies : Further elucidation of its mechanism of action will be crucial for understanding its therapeutic potential.
  • In Vivo Studies : Animal models will be employed to assess the efficacy and safety profile before considering clinical trials.
  • Structural Modifications : Ongoing synthesis of analogs may enhance potency and selectivity for specific targets.

Q & A

Q. What synthetic strategies are recommended for introducing the tert-butyl and cyclopropoxy substituents onto the benzamide scaffold?

The tert-butyl group is typically introduced via Friedel-Crafts alkylation using tert-butyl chloride or tert-butanol in the presence of a Lewis acid catalyst (e.g., AlCl₃) . For the cyclopropoxy substituent, nucleophilic aromatic substitution (SNAr) with cyclopropanol under basic conditions (e.g., NaH or K₂CO₃) is effective, particularly in polar aprotic solvents like DMF . Ensure inert atmosphere conditions (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How can the purity of 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide be assessed, and what chromatographic challenges arise?

Use reverse-phase HPLC with a C18 column (gradient elution: 10–90% acetonitrile in water with 0.1% TFA). Note that tertiary amides like N,N-dimethylbenzamide exhibit retention index deviations of ~-80 units compared to primary amides due to reduced polarity, necessitating method adjustments for accurate quantification . GC/MS analysis with derivatization (e.g., silylation) is also viable for volatile impurities .

Q. What spectroscopic methods are critical for structural confirmation?

  • ¹H/¹³C NMR : Key signals include the tert-butyl singlet at ~1.3 ppm (¹H) and 29–32 ppm (¹³C), cyclopropoxy protons as a multiplet at 0.5–1.2 ppm (¹H), and N,N-dimethyl groups at 2.8–3.1 ppm (¹H) .
  • IR Spectroscopy : Confirm amide C=O stretch at ~1650 cm⁻¹ and cyclopropane C-O-C asymmetric stretch at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reaction pathways in catalytic hydrogenation?

The tert-butyl group hinders access to the aromatic ring, requiring optimized catalysts. For example, ruthenium complexes (e.g., (ACE)Ru₃(CO)₇) in toluene with Me₂PhSiH as a hydrogen donor achieve selective reduction of adjacent carbonyl groups without dealkylation . Reaction yields drop by 15–20% compared to unsubstituted analogs due to steric hindrance .

Q. What solvent-induced NMR chemical shift trends are observed for N,N-dimethylbenzamide derivatives?

In cyclohexane, the N,N-dimethyl groups exhibit upfield shifts (~2.8 ppm in ¹H NMR) due to reduced solvation. Polar solvents (e.g., DMSO) cause downfield shifts (~3.1 ppm) via hydrogen bonding with the amide oxygen. ¹³C solvent-induced shifts (SICS) for the carbonyl carbon range from -2.5 ppm (CCl₄) to +5.3 ppm (D₂O) .

Q. How can conflicting data on cyclopropoxy ring stability under acidic conditions be resolved?

Conflicting reports arise from varying protonation states. Cyclopropoxy groups are stable at pH > 4 but undergo ring-opening hydrolysis below pH 3. Use pH-controlled kinetic studies (e.g., UV-Vis monitoring at 240 nm for ring-opening intermediates) to validate stability thresholds . Buffer systems (e.g., phosphate at pH 5–7) are recommended for long-term storage .

Q. What computational methods predict substituent effects on the benzamide’s electronic properties?

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that the tert-butyl group increases electron density at the para position (Mulliken charge: -0.12 e) via inductive effects, while the cyclopropoxy group donates resonance electrons (+0.08 e). These findings correlate with Hammett σ values (σₚ-tert-butyl = -0.20; σₘ-cyclopropoxy = -0.15) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide
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4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide

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